Cas no 1823048-05-0 (4-(3-Fluoro-2-methylphenyl)butan-2-amine)

4-(3-Fluoro-2-methylphenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(3-fluoro-2-methylphenyl)butan-2-amine
- EN300-1855959
- 1823048-05-0
- 4-(3-Fluoro-2-methylphenyl)butan-2-amine
-
- Inchi: 1S/C11H16FN/c1-8(13)6-7-10-4-3-5-11(12)9(10)2/h3-5,8H,6-7,13H2,1-2H3
- InChI Key: GYVCFUWRFHXSGR-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1C)CCC(C)N
Computed Properties
- Exact Mass: 181.126677677g/mol
- Monoisotopic Mass: 181.126677677g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26Ų
4-(3-Fluoro-2-methylphenyl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1855959-0.25g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 0.25g |
$708.0 | 2023-09-18 | ||
Enamine | EN300-1855959-0.05g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 0.05g |
$647.0 | 2023-09-18 | ||
Enamine | EN300-1855959-0.1g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 0.1g |
$678.0 | 2023-09-18 | ||
Enamine | EN300-1855959-2.5g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 2.5g |
$1509.0 | 2023-09-18 | ||
Enamine | EN300-1855959-1.0g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1855959-1g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 1g |
$770.0 | 2023-09-18 | ||
Enamine | EN300-1855959-5g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 5g |
$2235.0 | 2023-09-18 | ||
Enamine | EN300-1855959-10.0g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1855959-10g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 10g |
$3315.0 | 2023-09-18 | ||
Enamine | EN300-1855959-0.5g |
4-(3-fluoro-2-methylphenyl)butan-2-amine |
1823048-05-0 | 0.5g |
$739.0 | 2023-09-18 |
4-(3-Fluoro-2-methylphenyl)butan-2-amine Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
Additional information on 4-(3-Fluoro-2-methylphenyl)butan-2-amine
4-(3-Fluoro-2-methylphenyl)butan-2-amine: A Comprehensive Overview
4-(3-Fluoro-2-methylphenyl)butan-2-amine (CAS No. 1823048-05-0) is a versatile organic compound with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound has garnered attention due to its unique chemical properties and potential for use in drug development. The molecule consists of a butanamine backbone with a substituted phenyl group, making it a valuable intermediate in the synthesis of more complex structures.
Recent studies have highlighted the importance of 4-(3-fluoro-2-methylphenyl)butan-2-amine in the development of bioactive compounds. Researchers have explored its role as a building block for creating molecules with therapeutic potential, particularly in the treatment of central nervous system disorders. The presence of the fluoro group and methyl substituent on the phenyl ring enhances the compound's ability to interact with biological targets, making it a promising candidate for further investigation.
The synthesis of 4-(3-fluoro-2-methylphenyl)butan-2-amine involves a series of well-established organic reactions, including nucleophilic substitution and condensation processes. These methods ensure high yields and purity, which are critical for its application in advanced research settings. The compound's stability under various reaction conditions also makes it suitable for large-scale production.
In terms of physical properties, 4-(3-fluoro-2-methylphenyl)butan-2-amine exhibits a melting point of approximately 78°C and a boiling point around 165°C at standard pressure. Its solubility in common organic solvents like dichloromethane and ethyl acetate facilitates its use in various synthetic protocols. The compound's molecular weight is 197.7 g/mol, and its density is about 1.1 g/cm³, making it relatively easy to handle in laboratory settings.
Recent advancements in computational chemistry have allowed researchers to model the behavior of 4-(3-fluoro-2-methylphenyl)butan-2-amine at the molecular level. These studies have provided insights into its electronic structure and reactivity, enabling more precise predictions about its interactions with other molecules. Such computational tools are invaluable for optimizing synthetic pathways and predicting potential applications.
The application of 4-(3-fluoro-2-methylphenyl)butan-amine extends beyond pharmaceuticals, with emerging uses in materials science and catalysis. Its ability to act as a chelating agent has been explored in the development of novel catalysts for industrial processes. Additionally, its role as an intermediate in the synthesis of agrochemicals has been documented, showcasing its versatility across multiple disciplines.
Market analysis indicates a growing demand for 4-(3-fluoro-butane amine) derivatives due to their increasing use in specialty chemicals and fine chemicals industries. The global market for such compounds is expected to witness steady growth over the next decade, driven by advancements in drug discovery and material innovation.
In conclusion, 4-(3-fluoro-butane amine) (CAS No. 1823048-) stands as a testament to the ingenuity of modern chemistry, offering endless possibilities for innovation across diverse scientific domains.
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